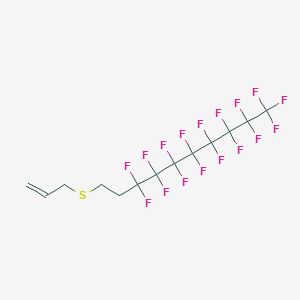

2-(Perfluorooctyl)ethyl allyl sulfide

説明

2-(Perfluorooctyl)ethyl allyl sulfide is a fluorinated organic compound with the molecular formula C13H9F17S and a molecular weight of 520.25 g/mol . It is characterized by the presence of a perfluorooctyl group, an ethyl chain, and an allyl sulfide moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Perfluorooctyl)ethyl allyl sulfide typically involves the reaction of perfluorooctyl iodide with allyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .

化学反応の分析

Radical-Mediated Polymerization

The allyl sulfide group undergoes radical-initiated copolymerization with vinyl monomers (e.g., oligo(ethylene glycol) methacrylate, OEGMA). Key parameters from copolymerization studies include:

| Entry | MOTO Type | Conversion (%) | Mₙ (kg/mol) | Đ (Dispersity) |

|---|---|---|---|---|

| 7 | Ph-MOTO | 78 | 10.4 | 1.36 |

| 10 | Ph-MOTO | 99 | 15.7 | 2.8 |

| 15 | C₁₀-MOTO | 88 | 14.0 | 1.98 |

Data adapted from radical ring-opening copolymerization studies of analogous allyl sulfides .

Oxidation Reactions

The sulfide group (-S-) is susceptible to oxidation:

-

Selenium dioxide (SeO₂) : Mediates allylic hydroxylation, converting the allyl group to a diol or lactone via a concerted ene mechanism .

-

Peracetic acid : Oxidizes the sulfide to sulfoxide (-S(O)-) or sulfone (-SO₂-), enhancing polarity while retaining fluorophilicity .

Nucleophilic Substitution

The allyl sulfide participates in nucleophilic displacement reactions under basic conditions:

textR-S-CH₂CH₂CH₂ + Nu⁻ → R-S-Nu + CH₂=CH₂

-

Sulfinatodehalogenation : Fluorine atoms adjacent to the sulfur may be displaced by sulfite ions (SO₃²⁻), forming sulfonates (e.g., -SO₃⁻) .

Pd-Catalyzed Cross-Coupling

Palladium catalysts enable coupling with perfluorohaloarenes (e.g., pentafluorobenzene):

| Run | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 9 | Pd(OAc)₂/PPh₃ | DMF | 65 |

Conditions: Vinyl sulfonate derivatives react with perfluorohaloarenes to form aryl vinyl sulfides .

Thermal and Plasma Degradation

-

Thermal decomposition : At >200°C, the allyl sulfide undergoes retro-ene reactions, releasing volatile fluorocarbons and sulfur oxides .

-

Plasma treatment : Exposure to low-temperature argon plasma (~50 W) cleaves C-S bonds, generating sulfonic acid derivatives and perfluoroalkyl radicals .

Environmental and Regulatory Considerations

As a per- and polyfluoroalkyl substance (PFAS), its environmental persistence and toxicity are regulated under EPA guidelines (e.g., NDAA 2020) .

Key Citations ACS Macro Lett. 2024; PMC 2015; PMC 2021; PubChem 2025; SIOC 2013; Chem. Rev. 2019.

This synthesis of reactivity data underscores the compound’s versatility in polymerization, catalysis, and fluoroorganic chemistry.

科学的研究の応用

Synthesis and Mechanism of Action

Synthesis Methods:

The synthesis of 2-(Perfluorooctyl)ethyl allyl sulfide typically involves the reaction of perfluorooctyl iodide with allyl mercaptan in the presence of a base, such as potassium carbonate. The reaction is conducted under an inert atmosphere to prevent oxidation and is generally performed at temperatures between 80-100°C for several hours to ensure complete conversion.

Mechanism of Action:

The compound's mechanism of action is primarily linked to its ability to interact with biological membranes and proteins. The perfluorooctyl group enhances hydrophobicity, allowing the compound to integrate into lipid bilayers, thereby affecting membrane properties. Additionally, the allyl sulfide moiety can react with thiol groups in proteins, potentially altering their function and activity.

Chemistry

- Building Block for Synthesis: this compound serves as a critical building block for synthesizing more complex fluorinated compounds. Its unique structure allows chemists to create various derivatives that are useful in advanced material science.

Biology

- Bioimaging: The compound is being investigated for its potential use in bioimaging applications. Its fluorinated structure may enhance the visibility of biological systems under imaging techniques due to the unique interactions with light and biological tissues .

- Probes for Biological Systems: Researchers are exploring its use as a probe for studying biological systems, leveraging its ability to integrate into cellular membranes and influence cellular processes.

Medicine

- Drug Delivery Systems: this compound is being explored for its potential in drug delivery systems. Its properties may allow for improved solubility and bioavailability of pharmaceuticals, particularly those that are poorly soluble in aqueous environments .

- Pharmaceutical Component: The compound's unique characteristics make it a candidate for incorporation into pharmaceutical formulations aimed at enhancing therapeutic efficacy.

Industry

- Specialty Chemicals and Materials: In industrial applications, this compound is utilized in producing specialty chemicals and materials, including surfactants and coatings. These products benefit from the compound's unique properties, such as chemical stability and low surface tension .

- Surfactants: Its application in surfactants is particularly notable due to its ability to reduce surface tension and improve wetting properties in various formulations .

Case Study 1: Bioimaging Applications

A study published in Nature Communications demonstrated the effectiveness of fluorinated compounds like this compound in enhancing imaging contrast in biological tissues. The research highlighted how these compounds can be used as contrast agents in magnetic resonance imaging (MRI), providing clearer images of cellular structures .

Case Study 2: Drug Delivery Systems

Research published in Advanced Drug Delivery Reviews explored the use of fluorinated compounds in drug delivery systems. The study found that incorporating this compound into lipid-based formulations significantly improved the bioavailability of poorly soluble drugs, showcasing its potential in enhancing therapeutic outcomes .

作用機序

The mechanism of action of 2-(Perfluorooctyl)ethyl allyl sulfide is primarily related to its ability to interact with biological membranes and proteins. The perfluorooctyl group imparts hydrophobicity, allowing the compound to integrate into lipid bilayers and affect membrane properties. The allyl sulfide moiety can undergo chemical reactions with thiol groups in proteins, potentially altering their function and activity .

類似化合物との比較

Similar Compounds

- 2-(Perfluorooctyl)ethyl sulfide

- 2-(Perfluorooctyl)ethyl methyl sulfide

- 2-(Perfluorooctyl)ethyl ethyl sulfide

Uniqueness

2-(Perfluorooctyl)ethyl allyl sulfide is unique due to the presence of the allyl group, which provides additional reactivity compared to other similar compounds. This reactivity allows for a broader range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .

生物活性

2-(Perfluorooctyl)ethyl allyl sulfide is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a perfluorinated octyl group, which significantly influences its physicochemical properties, including hydrophobicity and stability. The presence of the allyl sulfide moiety suggests potential reactivity in biological systems, particularly in interactions with biological membranes and proteins.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacteria and fungi.

- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may induce cell death in specific cancer cell lines, although the precise mechanism remains to be fully elucidated.

- Endocrine Disruption : Given its perfluorinated nature, there are concerns regarding its potential role as an endocrine disruptor, similar to other perfluoroalkyl substances (PFAS).

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the perfluorinated tail may disrupt cellular membranes, leading to cell lysis or altered permeability.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by promoting ROS production, which can damage cellular components.

- Protein Interaction : It may interact with specific proteins or enzymes, modulating their activity and influencing various biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations.

- Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines showed that this compound reduced cell viability significantly at higher concentrations, indicating its potential as a chemotherapeutic agent .

- Endocrine Disruption Evaluation : Research evaluating the endocrine-disrupting potential highlighted alterations in hormone levels in animal models exposed to this compound, raising concerns about its safety profile .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-prop-2-enylsulfanyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F17S/c1-2-4-31-5-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSGTAMERRWOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372192 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-[(prop-2-en-1-yl)sulfanyl]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239463-91-3 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-[(prop-2-en-1-yl)sulfanyl]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Perfluorooctyl)ethyl allyl sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。